Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate
Brand Name: Vulcanchem
CAS No.: 807617-86-3
VCID: VC16793169
InChI: InChI=1S/C6H9N3O4/c1-12-6(11)4-13-5(3-10)2-8-9-7/h3,5H,2,4H2,1H3
SMILES:
Molecular Formula: C6H9N3O4
Molecular Weight: 187.15 g/mol

Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate

CAS No.: 807617-86-3

Cat. No.: VC16793169

Molecular Formula: C6H9N3O4

Molecular Weight: 187.15 g/mol

* For research use only. Not for human or veterinary use.

Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate - 807617-86-3

Specification

CAS No. 807617-86-3
Molecular Formula C6H9N3O4
Molecular Weight 187.15 g/mol
IUPAC Name methyl 2-(1-azido-3-oxopropan-2-yl)oxyacetate
Standard InChI InChI=1S/C6H9N3O4/c1-12-6(11)4-13-5(3-10)2-8-9-7/h3,5H,2,4H2,1H3
Standard InChI Key HWTRTFLKLNSWJC-UHFFFAOYSA-N
Canonical SMILES COC(=O)COC(CN=[N+]=[N-])C=O

Introduction

Structural and Molecular Properties

Chemical Identity and Nomenclature

Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate is systematically named as methyl 2-(1-azido-3-oxopropan-2-yl)oxyacetate under IUPAC nomenclature. Its structure consists of a central propan-2-yl backbone bearing an azido group (N3-\text{N}_3) at the 1-position, a ketone (CO-\text{CO}-) at the 3-position, and an acetoxy methyl ester (OCH2COOCH3-\text{OCH}_2\text{COOCH}_3) at the 2-position . The compound’s Standard InChI key (InChI=1S/C6H9N3O) confirms its unique stereochemical and connectivity features.

Table 1: Molecular Properties of Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate

PropertyValue
CAS No.807617-86-3
Molecular FormulaC6H9N3O4\text{C}_6\text{H}_9\text{N}_3\text{O}_4
Molecular Weight187.15 g/mol
IUPAC NameMethyl 2-(1-azido-3-oxopropan-2-yl)oxyacetate
Key Functional GroupsAzide, ester, ketone

Synthesis and Reaction Mechanisms

Nucleophilic Substitution Route

The primary synthesis method involves a nucleophilic substitution reaction between methyl 2-bromoacetate and sodium azide (NaN3\text{NaN}_3) in dimethylformamide (DMF). The reaction proceeds via the displacement of the bromide ion by the azide nucleophile, yielding the target compound with high efficiency. Industrial-scale production often employs continuous flow reactors to optimize temperature (50–80°C) and pressure (1–3 bar), enhancing reaction control and scalability.

CH3OCOCH2Br+NaN3DMFCH3OCOCH2N3+NaBr\text{CH}_3\text{OCOCH}_2\text{Br} + \text{NaN}_3 \xrightarrow{\text{DMF}} \text{CH}_3\text{OCOCH}_2\text{N}_3 + \text{NaBr}

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)

Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate participates in CuAAC reactions to form 1,2,3-triazoles, a cornerstone of click chemistry . For example, its reaction with terminal alkynes in the presence of Cu(I) catalysts (e.g., CuI) and ligands like tris(benzimidazolylmethyl)amine (TBTA) yields 4-substituted-1,2,3-triazoles under ambient conditions . Formic acid (HCOOH\text{HCOOH}) serves a dual role: protonating sodium azide to generate hydrazoic acid (HN3\text{HN}_3) and reducing Cu(II) to Cu(I), sustaining the catalytic cycle .

RC≡CH+CH3OCOCH2N3Cu(I)RC–C–N3–CH2OCOCH3\text{RC≡CH} + \text{CH}_3\text{OCOCH}_2\text{N}_3 \xrightarrow{\text{Cu(I)}} \text{RC}–\text{C}–\text{N}_3\text{–CH}_2\text{OCOCH}_3

Table 2: Optimization of CuAAC Reaction Conditions

ParameterOptimal Value
CatalystCuI (5 mol %)
LigandTBTA (2.5 mol %)
SolventDMF/MeOH (5:1 v/v)
Temperature40°C
Yield43–99% (substrate-dependent)

Applications in Pharmaceutical and Material Science

Bioconjugation and Drug Development

The compound’s azide group enables site-specific bioconjugation of biomolecules. For instance, it has been used to synthesize triazole analogues of losartan, an antihypertensive drug, achieving an 82% yield under modified CuAAC conditions . Such derivatives exhibit enhanced binding affinity to angiotensin II receptors, demonstrating the compound’s utility in structure-activity relationship (SAR) studies .

Recent Advances and Future Directions

Recent studies highlight the use of continuous flow systems to mitigate risks associated with azide handling. Additionally, the development of water-soluble Cu(I) catalysts (e.g., THPTA) enables triazole synthesis in aqueous media, aligning with green chemistry principles . Future research should explore:

  • Novel catalytic systems to reduce copper loading.

  • Applications in targeted drug delivery systems.

  • Scalable production methods for industrial adoption.

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